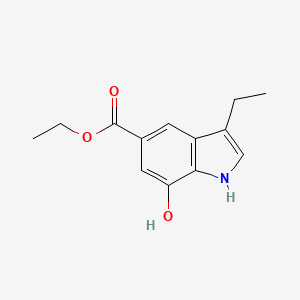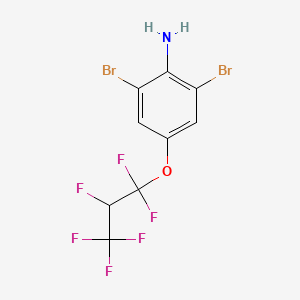![molecular formula C22H20FNO B14181810 [1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl- CAS No. 897015-60-0](/img/structure/B14181810.png)
[1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl-: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core, an acetamide group, and a fluorophenylmethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Acetamide Group: The acetamide group can be introduced via an acylation reaction using acetic anhydride and a suitable amine.
Attachment of Fluorophenylmethyl Group: The fluorophenylmethyl group can be attached through a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the biphenyl core or the acetamide group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1,1’-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound may be used as a probe to study molecular interactions and biological pathways. Its structural features make it suitable for binding studies and the investigation of enzyme-substrate interactions.
Medicine: In medicine, [1,1’-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl- has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drug candidates with specific biological activities.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
[1,1’-Biphenyl]-4-acetamide: Lacks the fluorophenylmethyl group, resulting in different chemical and biological properties.
N-[(3-fluorophenyl)methyl]-N-methylacetamide: Lacks the biphenyl core, leading to variations in its reactivity and applications.
[1,1’-Biphenyl]-4-carboxamide:
Uniqueness: The uniqueness of [1,1’-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl- lies in its combination of structural features. The presence of the biphenyl core, acetamide group, and fluorophenylmethyl substituent imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
897015-60-0 |
|---|---|
Formule moléculaire |
C22H20FNO |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
N-[(3-fluorophenyl)methyl]-N-methyl-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C22H20FNO/c1-24(16-18-6-5-9-21(23)14-18)22(25)15-17-10-12-20(13-11-17)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3 |
Clé InChI |
AIJPCYJYHZPVIP-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC(=CC=C1)F)C(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[2-(4-Fluorophenyl)ethenyl]-9H-carbazole](/img/structure/B14181732.png)
![N-[(2-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14181748.png)
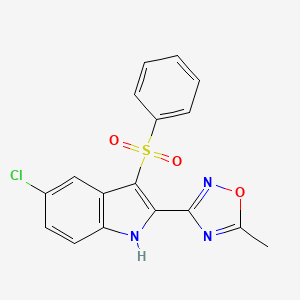
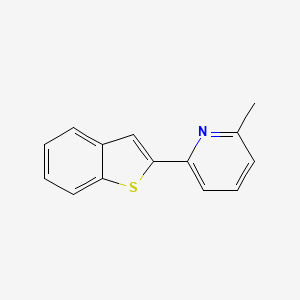

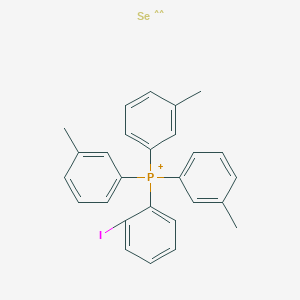
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-phenyloxirane-2-carboxamide](/img/structure/B14181775.png)
![4-[2-(2,6-Dibromophenoxy)ethoxy]benzonitrile](/img/structure/B14181780.png)
![2-(Methylsulfanyl)-5-sulfanylidene-5,6-dihydro[1,3]thiazolo[5,4-d]pyrimidin-7(4H)-one](/img/structure/B14181781.png)
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl-](/img/structure/B14181782.png)
